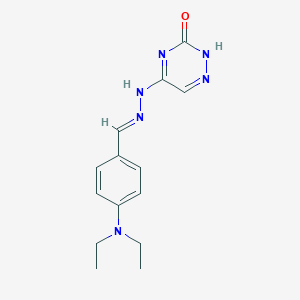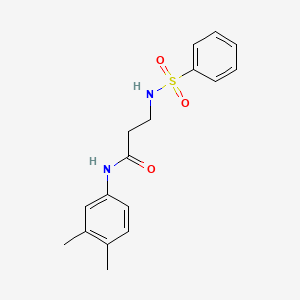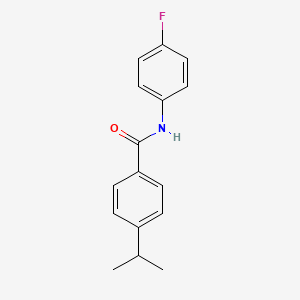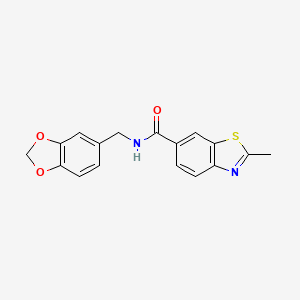
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea (DMPTU) is a thiourea derivative that has been extensively studied for its potential pharmacological properties. DMPTU has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is an important signaling molecule involved in cell growth and proliferation. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit the replication of the hepatitis B virus and the HIV virus by blocking viral DNA synthesis. This compound has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential pharmacological properties. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of research could be to investigate the potential use of this compound as a treatment for cancer. Another area of research could be to investigate the potential use of this compound as a treatment for viral infections, such as hepatitis B and HIV. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential effects on other biological systems.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dimethoxybenzyl isothiocyanate with 2-thienylmethylamine in the presence of a base. The reaction yields this compound as a white crystalline powder with a melting point of 171-173°C.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-10-5-6-12(13(8-10)18-2)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIHCJLSTAJYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)






![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)